![molecular formula C17H18F3NO B3004951 5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one CAS No. 338759-32-3](/img/structure/B3004951.png)

5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

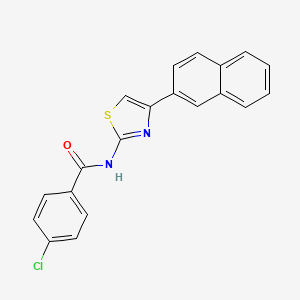

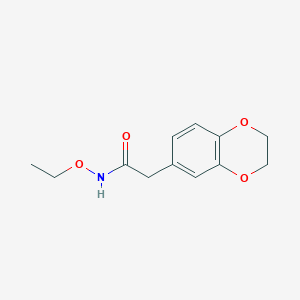

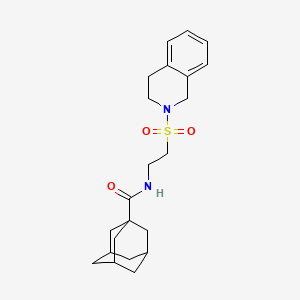

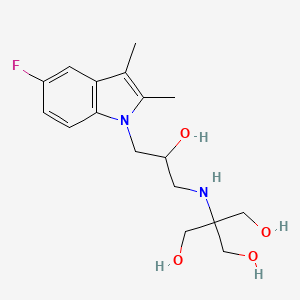

The synthesis of compounds related to 5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one involves the use of trifluoromethyl building blocks, which are highly functionalized reactive intermediates. A simple synthesis method has been demonstrated for related compounds using the sodium salt of methyl or ethyl-4-hydroxy-2-oxo-6-(trifluoromethyl)cyclohex-3-en-1-oate . Additionally, an eco-friendly procedure for the synthesis of 2,2’-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives has been developed, which involves the reaction of different aldehydes with dimedone under grinding as well as thermal conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. Single crystal X-ray analysis has been employed to determine the crystalline structure of some derivatives, revealing different crystallization systems and space groups for each compound . Furthermore, the conformational study of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives has been carried out, confirming the existence of boat–chair conformation with equatorial orientation of substituents .

Chemical Reactions Analysis

The compounds synthesized can serve as intermediates for further chemical reactions to produce a variety of organic and heterocyclic compounds containing a trifluoromethyl group . The reactivity of these intermediates allows for the creation of complex molecules with potential applications in various fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. For instance, the second-order nonlinear optical (NLO) properties of anionic 3-dicyanomethylen-5,5-dimethyle-1-[2-(4-hydroxyphenyl)ethenyl)]-cyclohexene have been investigated, showing potential for second-order NLO behavior. Quantum mechanical calculations have been used to evaluate the electric dipole moments, dipole polarizabilities, and first hyperpolarizabilities . Additionally, the intrinsic hyperpolarizability of nanocrystallites of a similar compound incorporated into photopolymer matrices has been studied, indicating the possibility of enhancing the intrinsic hyperpolarizability by applying an external electric field and decreasing the nanocrystallite sizes .

Applications De Recherche Scientifique

Luminescent Properties in Coordination Polymers

Research has shown that derivatives of 5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one, specifically 2-{5,5-dimethyl-3-[2-(pyridin-3-yl)-ethenyl]cyclohex-2-enylidene}propanedinitrile (L1) and 2-{5,5-dimethyl-3-[2-(pyridin-2-yl)-ethenyl]cyclohex-2-enylidene}propanedinitrile (L2), have been synthesized and used to create various mercury(II) coordination polymers. These polymers exhibit unique luminescent properties and thermal stabilities, potentially useful in materials science and photonic applications (Jin et al., 2013).

Optical Properties in Nanocrystallites

Another application involves the examination of second-order optical properties of anionic 3-dicyanomethylen-5,5-dimethyle-1-[2-(4-hydroxyphenyl)ethenyl)]-cyclohexene with various crystalline sizes. This study found an enhancement of effective second-order susceptibility in crystallites incorporated into photopolymer matrices, indicating potential use in photonic and electro-optic devices (Kolev et al., 2007).

Structural and Supramolecular Chemistry

The same derivatives, L1 and L2, have been used to construct diverse silver(I) supramolecular complexes. These complexes exhibit varied structures and enhanced luminescence, which could be of interest in the field of crystal engineering and design of luminescent materials (Jin et al., 2013).

Synthesis and Characterization of Novel Compounds

There has been successful synthesis and characterization of compounds structurally related to 5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one. These compounds, like 5,5-Dimethyl-2-(4-chlorophenyl)(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one-2-yl)methyl-3-(4-methoxyphenylamino)-2-cyclohexen-1-one, have been characterized using X-ray single-crystal diffraction, providing insights into molecular structures which are vital in materials chemistry and drug design (Shi et al., 2007).

Pharmaceutical Analogues Synthesis

The compound has also been used in the synthesis of pharmaceutical analogues. For instance, reactions involving N-substituted cyanoacetamides with dimedone–DMFDMA adducts have led to the synthesis of N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, which are analogues of known pharmaceuticals. This highlights its role in the advancement of medicinal chemistry (Yermolayev et al., 2008).

Photochemical Reaction Studies

The photochemical reactions of N-aryl enamino ketones, including derivatives of 5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one, have been studied to understand their behavior under different conditions. This research contributes to the field of photochemistry and the development of light-sensitive materials (Yamada et al., 1973).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

Propriétés

IUPAC Name |

5,5-dimethyl-3-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-16(2)10-12(8-15(22)11-16)6-7-21-14-5-3-4-13(9-14)17(18,19)20/h3-9,21H,10-11H2,1-2H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMIVSMRCMFADH-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)C=CNC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=CC(=O)C1)/C=C/NC2=CC=CC(=C2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chloro-benzyl)-1H-indol-3-yl]-methanol](/img/structure/B3004872.png)

![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3004875.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B3004879.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3004881.png)

![N-[(2-Cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]but-2-ynamide](/img/structure/B3004884.png)

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxy-3-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3004885.png)

![1-Benzyl-4-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B3004886.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B3004889.png)

![4-[(Pyridin-4-yl)sulfamoyl]benzoic acid](/img/structure/B3004891.png)